molecular formula C13H18BrNO B13973380 (1-Benzyl-3-bromopiperidin-4-yl)methanol

(1-Benzyl-3-bromopiperidin-4-yl)methanol

Cat. No.: B13973380
M. Wt: 284.19 g/mol
InChI Key: OOMDIAKQBBBPLI-UHFFFAOYSA-N
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Description

(1-Benzyl-3-bromopiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a benzyl group, a bromine atom, and a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-bromopiperidin-4-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-bromopiperidin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-3-bromopiperidin-4-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

(1-benzyl-3-bromopiperidin-4-yl)methanol

InChI

InChI=1S/C13H18BrNO/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2

InChI Key

OOMDIAKQBBBPLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CO)Br)CC2=CC=CC=C2

Origin of Product

United States

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